molecular formula C20H27N7O B2893936 6-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine CAS No. 2380043-69-4

6-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine

Cat. No.: B2893936
CAS No.: 2380043-69-4
M. Wt: 381.484
InChI Key: JROAGNQFKJTPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purine base linked to a piperidine ring, which is further connected to a tert-butylpyridazine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Tert-butylpyridazine Moiety: The tert-butylpyridazine group is introduced via nucleophilic substitution reactions, often using tert-butylpyridazine derivatives and suitable leaving groups.

    Coupling with the Purine Base: The final step involves coupling the piperidine intermediate with a purine base, typically through a condensation reaction facilitated by coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, facilitated by reagents like halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing cellular pathways and physiological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one
  • 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
  • [4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone

Uniqueness

6-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications, as it can participate in a wide range of chemical reactions and interact with diverse molecular targets.

Properties

IUPAC Name

6-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O/c1-20(2,3)15-5-6-16(25-24-15)28-11-14-7-9-27(10-8-14)19-17-18(21-12-22-19)26(4)13-23-17/h5-6,12-14H,7-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROAGNQFKJTPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=NC4=C3N=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.